molecular formula C11H15ClN2O B2596645 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt CAS No. 2309444-92-4

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt

Cat. No. B2596645
CAS RN: 2309444-92-4
M. Wt: 226.7
InChI Key: FYPUVWGCYIFDNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could potentially include “1-Methyl-3-phenylpiperazin-2-one hydrochloride salt”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimycobacterial Activity : Derivatives of phenylpiperazine, such as 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds, with varied substitutions on the phenyl rings, exhibited significant antimycobacterial activity, with some derivatives showing better efficacy than standard treatments like streptomycin (Biava et al., 2008).

Solid-State Structure Analysis : The solid-state structures of various hydrochloride and hydrobromide salts, including those related to phenylpiperazine derivatives, have been determined using X-ray crystallography. This research provides insights into the molecular and crystal structures, as well as the types of interactions, such as hydrogen bonds, that influence the formation of dimers in these compounds (Foces-Foces et al., 1997).

Hydrolysis Studies : The hydrolysis of Mannich base compounds, including those related to phenylpiperazine, has been studied in buffered aqueous solutions. This research helps understand the stability and degradation pathways of these compounds under different pH conditions, which is crucial for their potential therapeutic applications (Koshy & Mitchner, 1964).

Pharmacological Properties : Phenylpiperazine derivatives have been investigated for their antidepressant and anxiolytic-like effects in animal models. These studies provide insights into the compounds' pharmacological profiles, including their affinities for various serotonergic and adrenergic receptors, and their potential as therapeutic agents for mood disorders (Pytka et al., 2015).

properties

IUPAC Name

1-methyl-3-phenylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUVWGCYIFDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt

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